Eprosartan-d6 (hydrochloride)
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Overview
Description
Eprosartan-d6 (hydrochloride) is a deuterated form of Eprosartan, an angiotensin II receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Eprosartan. The deuterium labeling in Eprosartan-d6 helps in tracing and quantifying the drug during the development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eprosartan-d6 (hydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Eprosartan molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Eprosartan are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterated Eprosartan is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of Eprosartan-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Eprosartan are subjected to deuterium exchange reactions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated Eprosartan is converted to its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: Eprosartan-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazoles.
Scientific Research Applications
Eprosartan-d6 (hydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantification of the drug in biological systems.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new formulations and improving the efficacy of existing drugs.
Biological Research: Studying the interaction of the drug with various biological targets.
Mechanism of Action
Eprosartan-d6 (hydrochloride) exerts its effects by blocking the binding of angiotensin II to the AT1 receptor. This action leads to the relaxation of vascular smooth muscle and vasodilation, resulting in reduced blood pressure. Additionally, it inhibits the production of norepinephrine, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to Eprosartan, used for hypertension and heart failure.
Telmisartan: Known for its long half-life and used in hypertension management.
Comparison:
Eprosartan vs. Losartan: Eprosartan has a higher affinity for the AT1 receptor and a longer duration of action.
Eprosartan vs. Valsartan: Both have similar efficacy, but Eprosartan may have a more favorable side effect profile.
Eprosartan vs. Telmisartan: Telmisartan has a longer half-life, but Eprosartan is preferred for its dual action on the renin-angiotensin system and norepinephrine production.
Properties
Molecular Formula |
C23H25ClN2O4S |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid;hydrochloride |
InChI |
InChI=1S/C23H24N2O4S.ClH/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H/b18-12+;/i7D,8D,9D,10D,15D2; |
InChI Key |
IJWHZPCODALTBX-FLACYEQPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H].Cl |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.Cl |
Origin of Product |
United States |
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